molecular formula C7H6Br2N2O B8578449 N-(2,6-dibromopyridin-4-yl)acetamide

N-(2,6-dibromopyridin-4-yl)acetamide

Cat. No.: B8578449
M. Wt: 293.94 g/mol
InChI Key: GKBNAOXPKQOGCN-UHFFFAOYSA-N
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Description

N-(2,6-dibromopyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C7H6Br2N2O and its molecular weight is 293.94 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6Br2N2O

Molecular Weight

293.94 g/mol

IUPAC Name

N-(2,6-dibromopyridin-4-yl)acetamide

InChI

InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-6(8)11-7(9)3-5/h2-3H,1H3,(H,10,11,12)

InChI Key

GKBNAOXPKQOGCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dibromopyridin-4-amine, DMAP (0.048 g, 0.397 mmol) and pyridine (0.48 ml, 5.95 mmol) were taken-up in THF (7.9 ml) under argon. Acetic anhydride (0.41 ml, 4.37 mmol) was slowly added and the mixture was stirred overnight at room temperature. The reaction was then heated to 65° C. for 5 days and cooled to room temperature, diluted with methanol, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0-100% EtOAc/hexanes) to afford N-(2,6-dibromopyridin-4-yl)acetamide as a light yellow solid. MS ESI calc'd. for C7H6Br2N2O [M+H]+ 294. found 294.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.048 g
Type
catalyst
Reaction Step Four
Name
Quantity
7.9 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dibromopyridin-4-amine (1.0 g, 3.97 mmol), DMAP (0.048 g, 0.397 mmol), and pyridine (0.482 mL, 5.95 mmol) in THF (7.94 mL) at rt was slowly added acetic anhydride (0.412 mL, 4.37 mmol), and the mixture was stirred at rt for 16 h, after which time the reaction was heated to 65° C. for a period of 5 days. After cooling to rt, MeOH (5 mL) was added and the reaction was concentrated under reduced pressure. The product was purified by silica gel chromatography using a gradient solvent system of 0-100% EtOAc/Hexanes. The product-containing fractions were collected and concentrated under reduced pressure to give N-(2,6-dibromopyridin-4-yl)acetamide (1.10 g, 94%) as a yellow solid. MS ESI calcd for C7H6Br2N2O [M+H]+ 293, found 293.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.482 mL
Type
reactant
Reaction Step Two
Quantity
0.412 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.048 g
Type
catalyst
Reaction Step Five
Name
Quantity
7.94 mL
Type
solvent
Reaction Step Six

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